molecular formula C21H20Cl2N4O2S B4615976 N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4615976
M. Wt: 463.4 g/mol
InChI Key: TUOMDWSTJPUVSW-UHFFFAOYSA-N
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Description

N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20Cl2N4O2S and its molecular weight is 463.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.0684025 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Transformations in Synthesis

Research into the transformations of amino and carbonyl/nitrile groups in thiophenes, including structures similar to N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, has led to novel methods for synthesizing thienopyrimidine and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines derivatives. These findings have implications for the development of new chemical entities with potential biological activities (Pokhodylo et al., 2010).

Antimicrobial and Antitumor Agents

Studies on compounds structurally related to this compound have unveiled their potential as antimicrobial and antitumor agents. Synthesized derivatives have shown pronounced activity against various microbial strains and tumor cell lines, indicating the significance of the core structure in designing new therapeutic agents (Yoshida et al., 2005).

Anticancer and Anti-5-lipoxygenase Activity

A novel series of pyrazolo[3,4-d]pyrimidines derivatives, related to the structural framework of this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed significant potency, suggesting the therapeutic potential of this chemical scaffold in treating cancer and inflammatory disorders (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[3-[(2,5-dichlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O2S/c1-2-27-10-9-15(26-27)19(28)25-21-18(13-5-3-4-6-17(13)30-21)20(29)24-16-11-12(22)7-8-14(16)23/h7-11H,2-6H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOMDWSTJPUVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

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